Di-2-thienylglycolic Acid Potassium Salt

Thermal stability Storage condition Pharmaceutical intermediate

Choose the potassium salt form of Tiotropium Bromide EP Impurity A for direct synthetic coupling, eliminating the saponification step required with the methyl ester. Its >193°C decomposition point ensures superior thermal stability over the free acid (mp 93°C), safeguarding long-term reference standard integrity. Aqueous buffer compatibility streamlines HPLC/UPLC standard preparation. This certified impurity standard is essential for ANDA method validation (AMV) under GMP/GLP.

Molecular Formula C10H7KO3S2
Molecular Weight 278.4 g/mol
Cat. No. B13845592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-2-thienylglycolic Acid Potassium Salt
Molecular FormulaC10H7KO3S2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(C2=CC=CS2)(C(=O)[O-])O.[K+]
InChIInChI=1S/C10H8O3S2.K/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8;/h1-6,13H,(H,11,12);/q;+1/p-1
InChIKeyLXZYRGHIQFUOEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-2-thienylglycolic Acid Potassium Salt for Analytical Reference Standards and Pharmaceutical Intermediate Sourcing


Di-2-thienylglycolic Acid Potassium Salt (CAS free acid: 4746-63-8; potassium salt: 82304-66-3), also known as potassium 2-hydroxy-2,2-dithiophen-2-ylacetate (C10H7KO3S2, MW 278.39), is a heterocyclic carboxylic acid derivative featuring two thiophene rings bonded to a central hydroxy-substituted carbon in its potassium carboxylate form . This compound is primarily recognized as Tiotropium Bromide EP Impurity A and serves as a critical analytical reference standard in pharmaceutical quality control [1]. Unlike its structural analogs including the free acid form (MW 240.3), methyl ester (Methyl Di(2-thienylglycolate)), and other di-2-thienylglycolate derivatives, the potassium salt form offers distinct physicochemical and functional advantages that make it the preferred choice for specific research and industrial applications .

Why Free Acid or Methyl Ester Analogs Cannot Substitute Di-2-thienylglycolic Acid Potassium Salt in Critical Applications


Generic substitution between Di-2-thienylglycolic Acid Potassium Salt and its closest analogs—the free acid (Di-2-thienylglycolic Acid, MW 240.3), the methyl ester (Methyl Di(2-thienylglycolate)), or alternative salt forms—is not scientifically valid across research and industrial contexts due to three fundamental differentiators: (1) salt form dictates aqueous solubility and handling properties essential for analytical method development ; (2) the potassium salt exhibits distinct thermal stability (>193°C decomposition) compared to the free acid (melting point 93°C), directly impacting storage and formulation protocols ; and (3) the compound's regulatory identity as Tiotropium Bromide EP Impurity A requires the specific potassium salt or free acid form for compliance with pharmacopeial monograph specifications—substituting with the methyl ester would invalidate analytical method validation (AMV) for abbreviated new drug applications (ANDA) [1]. These differences are quantifiable and carry direct procurement and experimental design consequences.

Quantitative Differentiation Evidence for Di-2-thienylglycolic Acid Potassium Salt Versus Structural Analogs


Thermal Stability: Potassium Salt Decomposition Temperature Exceeds Free Acid Melting Point by Over 100°C

The potassium salt form of Di-2-thienylglycolic Acid demonstrates markedly different thermal behavior compared to the free acid. The potassium salt decomposes at temperatures exceeding 193°C without a defined melting point , whereas the free acid exhibits a sharp melting point at 93°C . This >100°C difference in thermal transition temperature is a direct consequence of the ionic salt lattice structure versus the neutral hydrogen-bonded crystal structure of the free acid, with direct implications for storage stability, thermal processing compatibility, and analytical method conditions.

Thermal stability Storage condition Pharmaceutical intermediate

Molecular Weight Differential: Potassium Salt Exhibits 38.1 g/mol Higher Mass for Gravimetric and Molar Calculations

The potassium salt (C10H7KO3S2) has a molecular weight of 278.39 g/mol , representing a 38.1 g/mol (15.9%) increase relative to the free acid form (C10H8O3S2, 240.3 g/mol) [1]. This mass differential arises from the replacement of the acidic proton with a potassium cation (K+ = 39.1 g/mol, minus the displaced H+ = 1.0 g/mol). For analytical method development—particularly gravimetric standard preparation, molar extinction coefficient calculations, and stoichiometric reaction planning—this 15.9% mass difference must be explicitly accounted for to avoid systematic quantitative errors.

Molecular weight Stoichiometry Analytical chemistry

Regulatory Compliance: Potassium Salt/Free Acid is Pharmacopeial EP Impurity A; Methyl Ester Has No Impurity Monograph Status

Di-2-thienylglycolic Acid (free acid) and its potassium salt are explicitly designated as Tiotropium Bromide EP Impurity A in the European Pharmacopoeia, with detailed characterization data compliant with regulatory guidelines provided by certified reference material suppliers [1]. In contrast, Methyl Di(2-thienylglycolate)—while structurally analogous and serving as a synthetic intermediate—holds no equivalent pharmacopeial impurity monographs and cannot substitute for EP Impurity A in regulatory submissions. This regulatory differentiation creates a binary compliance requirement: ANDA and commercial production quality control applications mandate the use of the free acid or potassium salt form; use of the methyl ester would constitute a method deviation requiring full revalidation .

Regulatory compliance Analytical method validation Pharmaceutical quality control

Ionization State and Solubility Profile: Potassium Salt Enables Aqueous Buffer Compatibility Unavailable with Methyl Ester

The potassium salt form exists as a carboxylate anion (R-COO⁻ K⁺) at physiological and analytical pH ranges, conferring partial solubility in aqueous buffers (pH 7-9) and polar solvents that is distinct from the neutral methyl ester (R-COOCH₃) . While the potassium salt shows only slight solubility in DMSO and methanol , its ionic nature enables aqueous buffer compatibility for analytical method development—a property the methyl ester lacks entirely. Screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers is essential for method optimization . This ionization state difference is structurally defined by the presence of the potassium cation in the carboxylate moiety, which fundamentally alters the compound's behavior in reversed-phase HPLC mobile phases and sample preparation protocols compared to the neutral ester analog.

Solubility Ionization state Analytical sample preparation

Synthetic Route Differentiation: Potassium Salt Serves as Direct Intermediate for Tiotropium Bromide Synthesis Versus Methyl Ester Precursor

In the industrial synthesis of Tiotropium Bromide (a long-acting muscarinic antagonist for COPD), the di-2-thienylglycolate moiety is essential. The potassium salt form of Di-2-thienylglycolic Acid serves as a direct intermediate, whereas Methyl Di(2-thienylglycolate) functions as an ester precursor that requires an additional saponification step (base-mediated ester hydrolysis) to generate the active carboxylate species . The potassium salt eliminates this extra synthetic transformation, providing a more direct route. Hindered alkoxide bases such as potassium tert-butoxide (t-BuOK) are particularly effective for converting the methyl ester to the potassium salt . The potassium salt's ionic carboxylate structure allows for immediate use in salt formation steps with the tropane scaffold, whereas the methyl ester requires hydrolytic activation—a difference that impacts overall process yield, reaction step count, and impurity profile management in pharmaceutical manufacturing.

Synthetic intermediate Pharmaceutical manufacturing Process chemistry

Procurement-Driven Application Scenarios for Di-2-thienylglycolic Acid Potassium Salt


Pharmaceutical Quality Control: EP Impurity A Reference Standard for Tiotropium Bromide ANDA Submissions

Analytical laboratories supporting Abbreviated New Drug Applications (ANDA) for generic Tiotropium Bromide require certified reference materials of EP Impurity A for method development, method validation (AMV), and routine quality control testing of commercial batches. The potassium salt (or free acid) is the only qualified chemical form that satisfies European Pharmacopoeia monograph specifications; the methyl ester analog is not recognized as an EP impurity and would invalidate regulatory submissions. Procurement of the potassium salt with full certificate of analysis (CoA) documentation including HPLC purity (≥95% typical), structural characterization data (NMR, MS), and regulatory compliance statements is essential for laboratories operating under GMP/GLP frameworks . Storage at -20°C is recommended to maintain stability and maximize product recovery .

Process Chemistry: Direct Intermediate for Tiotropium Bromide API Manufacturing

Pharmaceutical process development and manufacturing teams synthesizing Tiotropium Bromide active pharmaceutical ingredient (API) benefit from procuring the potassium salt form as a direct intermediate rather than the methyl ester precursor. The potassium salt's carboxylate anion is immediately available for salt coupling with the tropane scaffold, eliminating the saponification (ester hydrolysis) step required when using Methyl Di(2-thienylglycolate) . This reduction in synthetic steps can improve overall process yield, reduce solvent and reagent consumption, and simplify impurity profile management. Industrial-scale procurement should verify melting point specification (>193°C decomposition) and molecular weight (278.39 g/mol) for accurate stoichiometric calculations in batch manufacturing records . The compound's availability as a white solid with defined purity specifications supports reproducible process-scale operations .

Analytical Method Development: Aqueous Buffer-Compatible Impurity Profiling

Analytical scientists developing reversed-phase HPLC or UPLC methods for impurity profiling of Tiotropium Bromide formulations require reference standards that are compatible with aqueous-organic mobile phases. The potassium salt's ionic carboxylate form enables partial solubility in aqueous buffers (pH 7-9) , allowing for direct preparation of standard solutions in mobile phase-compatible diluents. This contrasts with the neutral methyl ester analog, which lacks aqueous compatibility. Method development protocols should include solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers to optimize sample preparation conditions . Laboratories should procure analytical standard-grade material with ≥90.0% purity (HPLC) and verify the correct molecular weight (278.39 g/mol) for accurate stock solution preparation to avoid 15.9% gravimetric errors relative to the free acid .

Long-Term Reference Standard Storage: Thermal Stability Advantage Over Free Acid

Laboratories maintaining reference standard inventories for multi-year analytical programs benefit from the potassium salt's superior thermal stability profile. With a decomposition temperature exceeding 193°C —more than 100°C higher than the free acid's melting point (93°C) —the potassium salt offers enhanced resistance to thermal degradation during ambient storage and shipping. While both forms require storage at -20°C for maximum stability , the potassium salt's higher thermal decomposition threshold provides an additional safety margin against temperature excursions during handling and transportation. Procurement specifications should include confirmation of decomposition point (>193°C) and storage condition requirements (-20°C freezer) to ensure long-term reference standard integrity. The solid white appearance serves as a visual indicator of proper storage conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-2-thienylglycolic Acid Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.